![molecular formula C11H17N3OS B7562192 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has been developed for its potential application in cancer treatment. CPI-455 has been shown to inhibit the activity of the lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a key role in the regulation of gene expression.
Wirkmechanismus
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea works by inhibiting the activity of KDM5A, which is a histone demethylase that plays a key role in the regulation of gene expression. KDM5A is overexpressed in several different types of cancer, and its overexpression has been linked to cancer progression and poor prognosis. By inhibiting the activity of KDM5A, 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea can prevent the expression of genes that are involved in cancer progression, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea has been shown to have several biochemical and physiological effects. One study published in the journal Cancer Research in 2016 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the expression of several genes that are involved in cancer progression, including genes that are involved in cell proliferation, migration, and invasion. Another study published in the journal Nature Communications in 2017 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of leukemia cells in mice, which suggests that it may have potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea is that it has been shown to be effective in inhibiting the growth of several different types of cancer cells. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea. One direction is to investigate its potential application in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea in humans, which will require clinical trials.
Synthesemethoden
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea was first reported by scientists at the University of Texas MD Anderson Cancer Center in 2016. The synthesis method involves the reaction of 4-methyl-1,3-thiazol-5-ylmethylamine with cyclopentanone, followed by the reaction of the resulting product with isocyanate. The final step involves the reaction of the resulting product with a reducing agent to produce 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea has been the subject of several scientific studies, which have investigated its potential application in cancer treatment. One study published in the journal Cancer Research in 2016 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. Another study published in the journal Nature Communications in 2017 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of leukemia cells in mice.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(16-7-13-8)6-12-11(15)14-9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGBGMZIFYPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
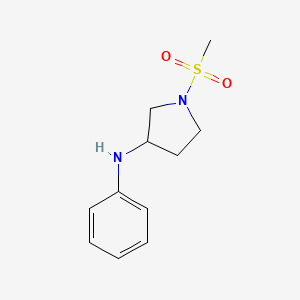
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
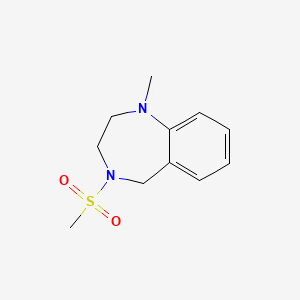
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)
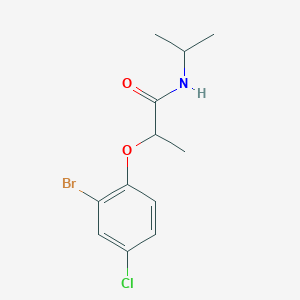
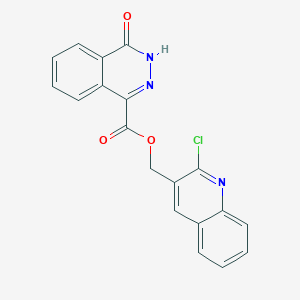
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
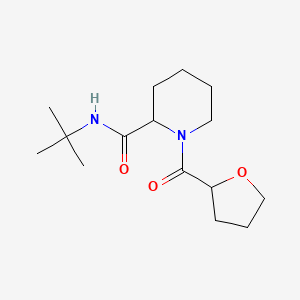
![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)